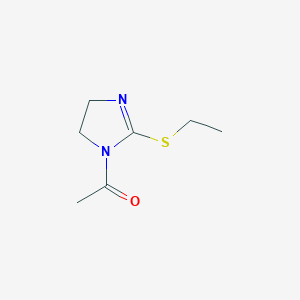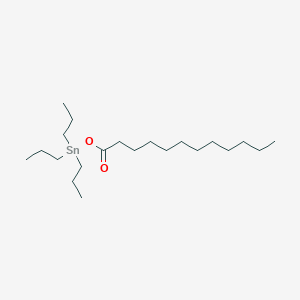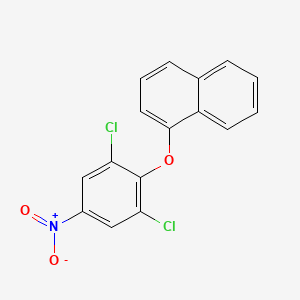![molecular formula C25H39BrO B14609504 {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene CAS No. 60789-57-3](/img/structure/B14609504.png)
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene is a chemical compound with the molecular formula C₂₅H₃₉BrO It is characterized by the presence of a bromine atom attached to an octadec-5-yn-1-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene typically involves the following steps:
Formation of the Octadec-5-yn-1-yl Group: This can be achieved through the alkylation of an appropriate alkyne precursor.
Oxy-Methyl Linkage Formation: The final step involves the reaction of the brominated octadec-5-yn-1-yl group with benzyl alcohol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and benzene moieties.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the de-brominated hydrocarbon.
Substitution: Products vary depending on the nucleophile used, such as azides or nitriles.
Applications De Recherche Scientifique
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene involves its interaction with molecular targets through its bromine and alkyne groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo substitution and addition reactions, influencing cellular processes and molecular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromine atom and an ether linkage.
Positronium hydride: An exotic molecule with a bromine atom, though structurally different.
Propriétés
Numéro CAS |
60789-57-3 |
|---|---|
Formule moléculaire |
C25H39BrO |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
18-bromooctadec-5-ynoxymethylbenzene |
InChI |
InChI=1S/C25H39BrO/c26-22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27-24-25-20-16-15-17-21-25/h15-17,20-21H,1-7,9,11-14,18-19,22-24H2 |
Clé InChI |
NFEGLIROTPMYNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCC#CCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)


![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)



![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
